N-(4-Chlorophenyl)-3-fluorobenzene-1-carbothioamide
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Overview
Description
N-(4-Chlorophenyl)-3-fluorobenzene-1-carbothioamide is an organic compound that belongs to the class of aromatic thioamides This compound is characterized by the presence of a 4-chlorophenyl group and a 3-fluorobenzene moiety attached to a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-fluorobenzene-1-carbothioamide typically involves the reaction of 4-chloroaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a thiocarbamoyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-fluorobenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-3-fluorobenzene-1-carbothioamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-fluorobenzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-fluorobenzamide
- N-(4-Chlorophenyl)-3-fluorobenzamide
- N-(4-Chlorophenyl)-4-fluorobenzamide
Uniqueness
N-(4-Chlorophenyl)-3-fluorobenzene-1-carbothioamide is unique due to the presence of both a 4-chlorophenyl group and a 3-fluorobenzene moiety attached to a carbothioamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
195378-84-8 |
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Molecular Formula |
C13H9ClFNS |
Molecular Weight |
265.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-fluorobenzenecarbothioamide |
InChI |
InChI=1S/C13H9ClFNS/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) |
InChI Key |
CTZRTHCIUAUGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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